1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate
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Overview
Description
1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate is a synthetic compound that belongs to the class of adamantane derivatives These compounds are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
The synthesis of 1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Chemical Reactions Analysis
1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantyl and methoxyphenyl positions.
Scientific Research Applications
1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing new pharmaceuticals, particularly as antiviral and anticancer agents.
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials, including polymers and nanomaterials.
Biological Research: It is used in studies related to DNA binding and interaction, which can provide insights into the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, leading to changes in cellular processes. For example, it may bind to nuclear receptors, influencing gene expression and cellular differentiation .
Comparison with Similar Compounds
1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate can be compared with other adamantane derivatives, such as:
Adapalene: A synthetic retinoid used in dermatology for treating acne.
1,3-dehydroadamantane: Known for its high reactivity and use in synthesizing various functional adamantane derivatives.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-adamantyl 3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C22H27NO4/c1-21(13-19(23-27-21)17-3-5-18(25-2)6-4-17)20(24)26-22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,7-13H2,1-2H3 |
InChI Key |
BSYWBPKJICNAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=C(C=C2)OC)C(=O)OC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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